The synthesis and characterization of Timefurone have been documented in various scientific literature, highlighting its relevance in research. The compound is typically synthesized through specific chemical reactions involving furan and other reagents, which will be discussed in detail in the synthesis analysis section.
Timefurone can be classified as an organic compound within the broader category of heterocycles due to the presence of the furan ring. Its classification also extends to medicinal chemistry due to its bioactive properties.
The synthesis of Timefurone involves several methods, primarily focusing on the functionalization of furan derivatives.
Timefurone possesses a distinctive molecular structure that contributes to its chemical properties and biological activity.
Timefurone undergoes various chemical reactions that are significant for its applications in medicinal chemistry.
The mechanism of action for Timefurone is primarily linked to its interaction with biological systems.
Understanding the physical and chemical properties of Timefurone is critical for its application in scientific research.
Timefurone has several applications across different scientific disciplines:
Timefurone's development originated from systematic investigations into khellin derivatives, naturally occurring furochromones with known coronary vasodilatory effects. Researchers at Upjohn sought to enhance khellin's modest lipid-modulating activity through targeted structural modifications [3]. Early optimization focused on substituting the furan ring system with sulfur-containing side chains, yielding Timefurone (designated U-56,321 during development) [1] [4].
Preclinical evaluation in the 1980s utilized established animal models of diet-induced atherosclerosis. Seminal studies demonstrated Timefurone's efficacy in male cynomolgus monkeys fed an atherogenic diet (0.5% cholesterol with butter fat) for 18 months. At 10 mg/kg/day administered orally, Timefurone significantly reduced LDL cholesterol (24-45%) and total cholesterol (17-23%) while paradoxically elevating VLDL cholesterol (68-156%) and triglycerides (52-220%) [9]. Concurrently, arterial cholesterol deposition decreased by 24% in the thoracic aorta and 29% in carotid arteries, establishing a direct correlation between LDL reduction and antiatherogenic effects (R=0.54, p<0.05) [9]. Complementary research in male SEA Japanese quail and rat models confirmed consistent reductions in LDL and total cholesterol, reinforcing its species-spanning activity [3].
Table 1: Key Preclinical Trials of Timefurone
Model System | Duration | Dose (mg/kg/day) | Key Lipid Effects | Arterial Outcomes | Reference |
---|---|---|---|---|---|
Cynomolgus Monkeys (n=40) | 18 months | 10 (oral) | ↓ LDL-C (24-45%)↓ Total-C (17-23%)↑ VLDL-C (68-156%)↑ TG (52-220%) | ↓ Thoracic aorta cholesterol (24%)↓ Carotid cholesterol (29%) | Stevens et al. (1985) [9] |
SEA Japanese Quail | Not specified | 10 (dietary) | ↓ LDL-C↓ Total-C (significant vs. controls) | Not assessed | Stevens et al. (1985) [3] |
Rat Models | Not specified | Varied | ↓ LDL-C↓ Total-C | Not assessed | Stevens et al. (1985) [3] |
Despite promising preclinical data, Timefurone's development trajectory was overshadowed by the concurrent rise of statins, which offered more potent LDL-lowering with simpler pharmacokinetic profiles. Consequently, Timefurone transitioned into a tool compound for probing structure-activity relationships within its chemical class rather than advancing to late-stage human trials [1].
Timefurone (CAS# 76301-19-4) belongs to the benzopyranone class of heterocyclic compounds, specifically classified as a furochromone due to its fused furan and benzopyrone ring system. Its molecular formula is C₁₅H₁₄O₅S, with a molecular weight of 306.33 g/mol and elemental composition of C (58.81%), H (4.61%), O (26.11%), and S (10.47%) [1]. The compound is a crystalline solid powder, typically >98% pure, soluble in DMSO, and stable for >3 years when stored at -20°C [1].
The structure features three critical pharmacophores:
Table 2: Structural and Physicochemical Properties of Timefurone
Property | Value/Description |
---|---|
IUPAC Name | 4,9-dimethoxy-7-((methylthio)methyl)-5H-furo[3,2-g]chromen-5-one |
Molecular Formula | C₁₅H₁₄O₅S |
Molecular Weight | 306.33 g/mol |
Exact Mass | 306.0562 Da |
SMILES | COC1=C2OC=CC2=C(OC)C3=C1OC(CSC)=CC3=O |
InChI Key | SWKFRGASPZPNBV-UHFFFAOYSA-N |
XLogP | ~2.1 (estimated) |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 0 |
Topological Polar Surface Area | 66.8 Ų |
Solubility | Soluble in DMSO (>10 mM), insoluble in aqueous buffers |
The compound's stereochemistry is achiral, lacking defined stereocenters or E/Z isomerism, simplifying synthesis and purification [4]. Its structural uniqueness lies in the strategic positioning of the lipophilic (methylthio)methyl group, which enhances binding to targets within cholesterol synthesis pathways compared to simpler furochromones. Timefurone exhibits distinct spectroscopic signatures: UV-Vis absorption maxima near 248 nm and 310 nm characteristic of conjugated chromones, and NMR shifts confirming methoxy protons at δ ~3.8-4.0 ppm and methylthio protons at δ ~2.5 ppm [1].
Table 3: Structural Comparison of Timefurone with Related Compounds
Compound | Core Structure | R4 | R7 | R9 | Key Pharmacological Difference |
---|---|---|---|---|---|
Timefurone | Furo[3,2-g]chromenone | OCH₃ | CH₂SCH₃ | OCH₃ | Potent LDL reduction, intracellular cholesterol synthesis inhibition |
Khellin | Furo[3,2-g]chromenone | OCH₃ | CH₃ | OCH₃ | Moderate lipid modulation, primary use as vasodilator |
Khellol Glucoside | Furo[3,2-g]chromenone | O-Glucoside | CH₃ | OH | Minimal lipid effects, poor bioavailability |
Visnagin | Furo[3,2-g]chromenone | OCH₃ | H | OCH₃ | Weak lipid activity, coronary vasodilation |
Timefurone's primary therapeutic relevance lies in its ability to modulate key pathways in dyslipidemia and atherosclerosis. Unlike statins (HMG-CoA reductase inhibitors) or bile acid sequestrants, Timefurone operates via reduction of intracellular cholesterol synthesis through mechanisms distinct from conventional targets [4]. Research indicates it influences mid-to-late stage enzymes in the cholesterol biosynthesis pathway, potentially targeting squalene monooxygenase or lanosterol demethylase, though its precise molecular target remains unconfirmed [4] [9].
In animal models of atherogenic dyslipidemia, Timefurone consistently lowered atherogenic lipoproteins:
Timefurone’s effects extend beyond lipoprotein concentrations to functional metabolic parameters. In cynomolgus monkeys, it induced small but significant alterations in clinical chemistry markers: decreased creatinine and albumin, elevated total bilirubin, glucose, and transaminases (SGOT/SGPT), suggesting interactions with hepatic and renal metabolic pathways [4] [9]. These changes highlight its impact on intermediary metabolism beyond lipid-specific enzymes.
The compound’s significance persists as a chemical tool for exploring novel mechanisms in lipid regulation. Its furochromone scaffold provides insights into structure-activity relationships for targeting:
Table 4: Therapeutic Targets and Biochemical Effects of Timefurone in Lipid Disorders
Therapeutic Target | Observed Biochemical Effect | Potential Clinical Relevance |
---|---|---|
Intracellular Cholesterol Synthesis | ↓ De novo cholesterol production in hepatocytes | Addresses overproduction in familial hypercholesterolemia |
LDL Particle Production | ↓ Secretion of ApoB-containing lipoproteins | Reduces atherogenic particle number |
Arterial Cholesterol Uptake | ↓ Accumulation in aorta/carotid arteries | Direct anti-atherosclerotic effect |
Hepatic Enzyme Function | Altered SGOT, SGPT, bilirubin, albumin profiles | Indicates modulation of hepatic metabolic function |
Despite its displacement by statins in clinical development, Timefurone's unique chemical scaffold continues to inform drug design for complex lipid disorders where conventional therapies exhibit limitations. Its legacy underscores the importance of targeting intracellular cholesterol homeostasis alongside plasma lipoprotein clearance mechanisms [4] [8].
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0